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Compound of Interest

Compound Name:
1-methyl-1H-indazole-3-

carbaldehyde

Cat. No.: B1314408 Get Quote

Technical Guide: 1-Methyl-1H-indazole-3-
carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-indazole-3-
carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details

its chemical properties, synthesis, spectroscopic data, and its application as a versatile

precursor in the development of pharmacologically active compounds, particularly protein

kinase inhibitors.

Core Compound Identification and Properties
1-Methyl-1H-indazole-3-carbaldehyde is a derivative of indazole, a bicyclic aromatic

heterocycle that is considered a bioisostere of indole. The indazole nucleus is a privileged

scaffold found in numerous approved drugs due to its ability to form critical hydrogen bonds

within the hydrophobic pockets of proteins.[1] The aldehyde functional group at the 3-position

serves as a versatile chemical handle for further molecular elaboration.

Table 1: Chemical and Physical Properties of 1-Methyl-1H-indazole-3-carbaldehyde
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Property Value Source(s)

CAS Number 4002-83-9 [2]

Molecular Formula C₉H₈N₂O [2]

Molecular Weight 160.17 g/mol [2]

IUPAC Name
1-methyl-1H-indazole-3-

carbaldehyde
[3]

Synonyms 3-Formyl-1-methyl-1H-indazole [2]

SMILES
O=CC1=NN(C)C2=C1C=CC=

C2
[2]

Physical Form Solid [3]

Topological Polar Surface Area

(TPSA)
34.89 Å² [2]

logP (calculated) 1.3858 [2]

Hydrogen Bond Acceptors 3 [2]

Hydrogen Bond Donors 0 [2]

Rotatable Bonds 1 [2]

Spectroscopic Data (Predicted)
While direct experimental spectra for this specific compound are not widely published, the

following data are predicted based on the analysis of structurally related compounds, including

1-methyl-1H-indazole and various substituted 1H-indazole-3-carbaldehydes.[1][4]

Table 2: Predicted Spectroscopic Data for 1-Methyl-1H-indazole-3-carbaldehyde
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Technique Predicted Data

¹H NMR (400 MHz, CDCl₃)

δ (ppm): ~10.3 (s, 1H, -CHO), ~8.2-8.3 (d, 1H,

Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~4.1 (s, 3H, N-

CH₃).

¹³C NMR (100 MHz, CDCl₃)

δ (ppm): ~187 (-CHO), ~145 (C), ~141 (C),

~128 (CH), ~124 (CH), ~122 (C), ~121 (CH),

~110 (CH), ~35 (N-CH₃).

Infrared (IR)

ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2820, ~2720

(Aldehyde C-H), ~1680-1700 (C=O stretch),

~1600, ~1480 (Ar C=C).

Mass Spectrometry (ESI-MS) m/z: 161.07 [M+H]⁺, 183.05 [M+Na]⁺.

Synthesis and Experimental Protocols
The synthesis of 1-methyl-1H-indazole-3-carbaldehyde is most commonly achieved via the

formylation of 1-methyl-1H-indazole. The Vilsmeier-Haack reaction is a standard and effective

method for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-

dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a representative procedure for the synthesis of 1-methyl-1H-indazole-
3-carbaldehyde from 1-methyl-1H-indazole.

Materials and Reagents:

1-Methyl-1H-indazole

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution (NaHCO₃)
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar,

dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.).

Cool the flask to 0 °C in an ice bath.

Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel while

maintaining the temperature between 0-5 °C.

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

Dissolve 1-methyl-1H-indazole (1.0 eq.) in anhydrous dichloromethane and add this solution

dropwise to the Vilsmeier reagent at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition

of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly

basic.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x

volumes).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure.
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Purify the resulting crude solid by column chromatography on silica gel (eluting with a

gradient of hexanes/ethyl acetate) to yield 1-methyl-1H-indazole-3-carbaldehyde.

Reagent Preparation Main Reaction

Workup & Purification

DMF

Vilsmeier Reagent
(Chloroiminium salt)

0 °C

POCl₃

0 °C

1-Methyl-1H-indazole
in DCM

Iminium Intermediate

Add to Vilsmeier Rgt.
0 °C to 50 °C

Aqueous Workup
(NaHCO₃)

Quench

1-Methyl-1H-indazole-3-carbaldehyde

Extraction &
Purification

Click to download full resolution via product page

Diagram 1: Synthesis workflow for 1-methyl-1H-indazole-3-carbaldehyde.

Applications in Drug Discovery
The aldehyde functionality of 1-methyl-1H-indazole-3-carbaldehyde makes it an excellent

electrophile for constructing more complex molecular architectures. It is a key starting material

for a variety of C-C and C-N bond-forming reactions.

Precursor to Kinase Inhibitors
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Indazole-3-carboxaldehydes are valuable intermediates for synthesizing 3-substituted

indazoles, which are core components of many kinase inhibitors.[1] A common synthetic

strategy involves a condensation reaction, such as a Knoevenagel or Wittig reaction, at the

aldehyde to install a side chain that can interact with the hinge region of a protein kinase.[7] For

example, the marketed drug Axitinib, a potent VEGFR inhibitor, features a vinyl-pyridine moiety

at the 3-position of the indazole core, which can be conceptually installed via such a

condensation reaction.

Experimental Protocol: Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of 1-methyl-1H-
indazole-3-carbaldehyde with an active methylene compound, such as malononitrile, to form

an α,β-unsaturated product.[8]

Materials and Reagents:

1-Methyl-1H-indazole-3-carbaldehyde

Malononitrile

Piperidine (catalyst)

Ethanol

Deionized water

Procedure:

Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in

ethanol in a round-bottom flask.

Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.

Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring for the consumption of

the aldehyde by TLC.

Upon completion, cool the reaction mixture to room temperature. The product may

precipitate from the solution.
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If precipitation occurs, collect the solid product by vacuum filtration and wash with cold

ethanol.

If no precipitate forms, reduce the volume of the solvent under reduced pressure and add

cold deionized water to induce precipitation.

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the (1-

methyl-1H-indazol-3-yl)methylene)malononitrile product.

1-Methyl-1H-indazole-
3-carbaldehyde

α,β-Unsaturated Product
(Kinase Inhibitor Precursor)

Knoevenagel Condensation
(Base catalyst, e.g., Piperidine)

Active Methylene
Compound

(e.g., Malononitrile)

Click to download full resolution via product page

Diagram 2: Application of the aldehyde in a Knoevenagel condensation.

Relevance to Biological Signaling Pathways
Derivatives of the indazole scaffold are prominent in the development of inhibitors targeting

protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase

activity is a hallmark of many diseases, including cancer. The vascular endothelial growth factor

receptor (VEGFR) signaling pathway is a critical driver of angiogenesis (the formation of new

blood vessels), a process essential for tumor growth and metastasis.

Many indazole-based drugs, such as Axitinib and Pazopanib, are potent inhibitors of VEGFR

tyrosine kinases.[9] By blocking the ATP-binding site of the kinase, these inhibitors prevent the

autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling

cascades that lead to cell proliferation, survival, and migration. The synthesis of such inhibitors

often relies on building blocks like 1-methyl-1H-indazole-3-carbaldehyde to construct the

required pharmacophore.
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Diagram 3: Simplified VEGFR signaling pathway targeted by indazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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